Methyl 4-[(phenoxycarbonyl)oxy]benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Phenoxycarbonyl Chemistry
Methyl 4-[(phenoxycarbonyl)oxy]benzoate is structurally characterized by the presence of both a benzoate ester and a phenoxycarbonyl group. Benzoate esters are a well-established class of organic compounds, recognized for their broad applications, including their use as intermediates in the synthesis of various organic molecules. wikipedia.orglibretexts.org The ester functional group, in general, is a cornerstone of organic chemistry, participating in a wide array of chemical transformations.
The phenoxycarbonyl moiety, on the other hand, is often employed in organic synthesis as a protecting group for alcohols and amines. wikipedia.orgorganic-chemistry.org Its utility lies in its ability to be introduced and subsequently removed under specific reaction conditions, thereby allowing for selective chemical modifications at other sites within a complex molecule. nih.govlibretexts.org The strategic placement of both these functional groups within a single molecule, as seen in this compound, suggests its potential for tailored applications in complex synthetic pathways.
Significance in Advanced Organic Synthesis and Materials Science Research
While detailed, specific research on the applications of this compound is not extensively documented in publicly available literature, its structural components suggest its potential significance. In advanced organic synthesis, compounds containing both ester and carbonate functionalities can serve as versatile building blocks. The presence of two distinct carbonyl groups with different reactivities allows for sequential and selective reactions.
In the realm of materials science, benzoate esters are known to be incorporated into the structure of functional polymers. researchgate.net The properties of the resulting materials can be fine-tuned by the nature of the ester group. Although specific examples involving this compound are not readily found, its structure suggests it could potentially act as a monomer or a modifying agent in the synthesis of specialized polymers, such as polyesters or polycarbonates.
Historical Development and Emerging Research Trajectories
The historical development of this compound is not well-documented in readily accessible scientific literature. It is likely a compound that has been synthesized for specific research purposes rather than one with a long history of widespread use.
Emerging research trajectories for this compound are speculative due to the limited available data. However, based on the reactivity of its constituent functional groups, future research could explore its utility as a bifunctional monomer in polymerization reactions to create novel materials with tailored properties. Further investigation into its reactivity profile could also unveil its potential as a specialized reagent or intermediate in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data of this compound
A comprehensive understanding of a chemical compound necessitates the characterization of its physical and spectroscopic properties. While extensive experimental data for this compound is not widely published, the following tables summarize available and predicted data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H12O5 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 272.25 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 17175-12-1 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Specific experimental data is not readily available in the searched sources. |
| ¹³C NMR | Specific experimental data is not readily available in the searched sources. |
| Infrared (IR) Spectroscopy | Specific experimental data is not readily available in the searched sources. |
| Mass Spectrometry | Specific experimental data is not readily available in the searched sources. |
Table 3: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Poorly soluble (predicted based on structure) |
| Organic Solvents | Miscible with many organic solvents (predicted based on structure) |
Synthesis and Reactivity of this compound
The synthesis of this compound would likely involve the reaction of methyl 4-hydroxybenzoate (B8730719) with phenyl chloroformate in the presence of a base. This is a standard method for the formation of carbonate esters from phenols.
The reactivity of the compound is dictated by its two primary functional groups. The methyl ester can undergo hydrolysis or transesterification reactions. The phenoxycarbonyl group can act as a leaving group in nucleophilic substitution reactions. The interplay between these two groups would be a key aspect of its chemical behavior in synthetic applications.
Applications in Advanced Chemical Synthesis
While specific, documented applications of this compound are scarce, its structure suggests potential uses in several areas of advanced chemical synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenoxycarbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCZSGUKMVSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345832 | |
| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-12-1 | |
| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17175-12-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 4 Phenoxycarbonyl Oxy Benzoate and Analogues
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification are common methods for synthesizing carbonate esters. For a compound like Methyl 4-[(phenoxycarbonyl)oxy]benzoate, these approaches would involve the reaction of methyl 4-hydroxybenzoate (B8730719) and phenol (B47542) precursors with a carbonyl source.
The optimization of reaction conditions is crucial for maximizing the yield of the desired asymmetrical carbonate while minimizing the formation of symmetrical byproducts (e.g., diphenyl carbonate and bis(4-(methoxycarbonyl)phenyl) carbonate). Key parameters that are typically optimized include temperature, pressure, reaction time, and the molar ratio of reactants.
In transesterification reactions, such as the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol, reaction temperature significantly influences conversion and selectivity. For instance, in a study using tetrabutyl titanate as a catalyst, the reaction approached equilibrium at 175°C after 25 hours. researchgate.net Increasing the reaction time to 30 hours slightly improved the selectivity for DPC. researchgate.net The molar ratio of the reactants is another critical factor. A higher ratio of DMC to phenol was found to favor the formation of the intermediate, methyl phenyl carbonate (MPC). researchgate.net
Since the synthesis of this compound is an equilibrium reaction, removing one of the byproducts can drive the reaction towards the desired product. For example, in the disproportionation of an alkylaryl carbonate, conducting the reaction under reduced pressure helps in removing the more volatile dialkyl carbonate, thus increasing the yield of the diaryl carbonate. patentcut.com
Interactive Table: Effect of Reaction Conditions on Diaryl Carbonate Synthesis (Analogous Systems)
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Phenol Conversion (%) | Product Selectivity (%) |
|---|---|---|---|---|---|
| Tetrabutyl titanate | DMC:Phenol (1.5:1) | 175 | 25 | 47.4 | MPC: 90.9, DPC: 9.14 |
| Tetrabutyl titanate | DMC:Phenol (1.5:1) | 175 | 30 | - | DPC: 12.2 |
Note: Data presented is for the synthesis of methyl phenyl carbonate (MPC) and diphenyl carbonate (DPC), which are structural analogues of the target compound.
A wide range of catalytic systems have been employed to facilitate the synthesis of diaryl carbonates. These can be homogeneous or heterogeneous. For the transesterification of DMC with phenol, catalysts like tetrabutyl titanate and tetraphenyl titanate have been shown to be effective. researchgate.net Lead-based catalysts, including lead oxides and various lead salts, are also utilized for the disproportionation of alkylaryl carbonates to diaryl carbonates. patentcut.com
In recent years, there has been a focus on developing more environmentally friendly and reusable catalysts. For example, hexagonal Mg(OH)₂ nanoflakes have demonstrated good activity and high selectivity for the transesterification of DMC with phenol. rsc.org This catalyst is also stable and can be regenerated and reused. rsc.org Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be highly efficient for the synthesis of cyclic carbonates from diphenyl carbonate and diols, a reaction that showcases the reactivity of DPC as a carbonyl source. organic-chemistry.org For the oxidative carbonylation of phenols, catalytic systems comprising a palladium halide catalyst with nitrogenous heterocyclic cocatalysts are used to achieve high convertibility and selectivity. google.com
Carbonate Formation Reactions
This approach involves the direct formation of the carbonate linkage using a carbonylating agent. These methods can be highly efficient but often involve hazardous reagents, leading to the development of safer alternatives.
Historically, phosgene (B1210022) (COCl₂) has been a primary carbonylating agent. The synthesis of an asymmetrical carbonate like this compound using phosgene would typically proceed in a stepwise manner. First, phenol would react with phosgene to form phenyl chloroformate. google.comgoogle.com This intermediate would then react with methyl 4-hydroxybenzoate to yield the final product. While effective, the high toxicity of phosgene has driven research towards safer alternatives. utwente.nl
Phosgene-free routes are now preferred. Dimethyl carbonate (DMC) is a versatile and greener substitute, acting as both a reagent and a solvent. nih.govunive.it It can be used in transesterification reactions as described earlier. Another important phosgene-free method is oxidative carbonylation, where a phenol is reacted with carbon monoxide and oxygen in the presence of a catalyst, such as a palladium-based system, to form a diaryl carbonate. google.com The synthesis of asymmetrical carbonates can also be achieved using CO₂ as a feedstock with specific catalyst systems, such as AgCl/ionic liquid, under ambient conditions. nih.gov Other novel carbonylating agents include N,N'-disuccinimidylcarbonate (DSC), which can be used to prepare asymmetrical carbonates under mild conditions. researchgate.net
The synthesis pathway and the intermediates involved depend heavily on the chosen carbonylating agent and reaction mechanism.
Phosgene-based synthesis: The reaction proceeds through a distinct, isolable intermediate.
Formation of Phenyl Chloroformate: Phenol reacts with phosgene, typically in the presence of a base, to form phenyl chloroformate (PhOC(O)Cl). google.comgoogle.com
Reaction with Methyl 4-hydroxybenzoate: The phenyl chloroformate intermediate then reacts with methyl 4-hydroxybenzoate, again in the presence of a base to neutralize the HCl byproduct, to form this compound.
Transesterification with DMC: This pathway involves two sequential equilibrium reactions.
Formation of an Asymmetrical Intermediate: In a reaction between DMC, phenol, and methyl 4-hydroxybenzoate, an initial transesterification would likely form methyl phenyl carbonate (MPC) or methyl 4-(methoxycarbonyl)oxybenzoate as an intermediate.
Second Transesterification/Disproportionation: This intermediate would then react with the other aromatic alcohol (methyl 4-hydroxybenzoate or phenol, respectively) to form the final asymmetrical product. Symmetrical carbonates are often formed as byproducts through disproportionation reactions. researchgate.netpatentcut.com
Oxidative Carbonylation: The mechanism for oxidative carbonylation is complex and involves the catalytic cycle of the metal catalyst (e.g., Palladium). The phenol, carbon monoxide, and oxygen coordinate to the metal center, and through a series of oxidative addition and reductive elimination steps, the diaryl carbonate is formed.
Multistep Synthesis Pathways for Functionalized Precursors and Derivatives
To synthesize more complex analogues of this compound with additional functional groups, multistep pathways are often necessary. This involves the synthesis of functionalized precursors of either the phenol or the methyl benzoate (B1203000) moiety before the carbonate formation step.
For example, a synthetic route to gefitinib, a complex pharmaceutical, starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This precursor undergoes a series of reactions including alkylation, nitration, and reduction before being incorporated into the final molecule. mdpi.com This illustrates how a substituted methyl benzoate can be prepared and then potentially used in a subsequent carbonate formation reaction.
A general strategy for creating derivatives could involve:
Functionalization of the Precursor: Starting with a commercially available substituted phenol or methyl 4-hydroxybenzoate, or introducing functional groups (e.g., nitro, alkyl, halo) onto the aromatic rings of these precursors through standard electrophilic aromatic substitution reactions.
Carbonate Linkage Formation: Reacting the functionalized phenol with the functionalized methyl 4-hydroxybenzoate using one of the carbonate formation methods described above (e.g., using a carbonylating agent or via transesterification).
For instance, to prepare a nitro-substituted analogue, one could start with 4-nitrophenol (B140041) and react it with phenyl chloroformate to get 4-nitrophenyl chloroformate, which could then be reacted with methyl 4-hydroxybenzoate. Alternatively, methyl 4-hydroxy-3-nitrobenzoate could be synthesized first and then reacted to form the carbonate. The choice of route would depend on the availability of starting materials and the desired position of the functional group.
Preparation of Substituted Benzoic Acids and Phenols
The core structure of this compound is derived from two key intermediates: Methyl 4-hydroxybenzoate and Phenyl chloroformate. The synthesis of these precursors, along with related substituted benzoic acids and phenols for the creation of analogues, employs a variety of established methods.
The preparation of Methyl 4-hydroxybenzoate is commonly achieved through the Fischer esterification of 4-hydroxybenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid. prepchem.comatamanchemicals.com The reaction is driven to completion by the excess alcohol and sometimes by the removal of water. cabidigitallibrary.org For instance, one method involves dissolving 4-hydroxybenzoic acid in methanol, adding concentrated sulfuric acid, and refluxing the mixture for several hours. prepchem.comatamanchemicals.com The product is then isolated by precipitation in water and subsequent purification. atamanchemicals.com
The synthesis of 4-hydroxybenzoic acid itself can be accomplished via methods like the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide. A more recent approach involves the acylation of phenol with methyl carbamate (B1207046) using a catalyst like aluminum chloride, followed by hydrolysis. ijrdt.org
The other key precursor, Phenyl chloroformate, is industrially synthesized by the reaction of phenol with phosgene. chemicalbook.compatsnap.com This process is typically conducted in a solvent like chloroform (B151607) or cyclohexane, often in the presence of a base or catalyst such as N,N-dimethylaniline or triphenylphosphine (B44618) to neutralize the HCl byproduct. chemicalbook.comgoogle.com The reaction is highly exothermic and requires careful temperature control. chemicalbook.compatsnap.com Alternative methods have been developed to handle the highly toxic nature of phosgene, for example, by reacting anhydrous sodium phenolate (B1203915) with a solution of phosgene in an inert solvent at low temperatures. google.com
The synthesis of various substituted phenols and benzoic acids, necessary for producing analogues, can be achieved through numerous routes. Substituted phenols can be prepared from the corresponding benzoic acids via decarboxylative hydroxylation. researchgate.net Recent advancements have provided methods to achieve this transformation at room temperature without the need for transition metals or light. orgsyn.orgorganic-chemistry.org Highly substituted phenols can also be synthesized with regiochemical control through cycloaddition reactions, for example, between hydroxypyrones and nitroalkenes. oregonstate.edu
Below is a summary of typical synthetic conditions for the key precursors.
| Product | Reactants | Catalyst/Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | 4-Hydroxybenzoic acid, Methanol | H₂SO₄ | Methanol (excess) | Reflux for 10-18 hours | High | prepchem.comatamanchemicals.com |
| Phenyl chloroformate | Phenol, Phosgene | N,N-Dimethylaniline or Triphenyl phosphite | Chloroform | Stirring at 5-10°C | ~90-95% | chemicalbook.com |
| Phenyl chloroformate | Anhydrous Sodium Phenolate, Phosgene | - | Toluene | -35°C to +15°C | High | google.com |
| 4-Hydroxybenzoic acid | Phenol, Methyl carbamate | AlCl₃ | Ethyl acetate | Reflux for 21 hours | ~80% | ijrdt.org |
Strategies for Orthogonal Protecting Group Chemistry
In the synthesis of more complex analogues of this compound, which may contain multiple reactive functional groups, a well-designed protecting group strategy is critical. bham.ac.uk Orthogonal protection is a particularly powerful strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. wikipedia.orglibretexts.org This enables chemists to unmask and react specific functional groups in a precise sequence. bham.ac.uk
For analogues bearing multiple hydroxyl or carboxyl groups, an orthogonal set of protecting groups is essential. A typical orthogonal set might include groups that are cleaved under acidic, basic, and hydrogenolysis conditions. wikipedia.org
Acid-Labile Groups: For protecting phenolic hydroxyls or carboxylic acids, groups like the tert-butyl ether or tert-butyl ester are common. These are stable to a wide range of conditions but can be selectively removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orglibretexts.org
Base-Labile Groups: The fluorenylmethoxycarbonyl (Fmoc) group is a classic example used for amines, but ester-based protecting groups like acetyl (Ac) or benzoyl (Bz) for phenols can also be removed under basic conditions (e.g., hydrolysis with sodium hydroxide (B78521) or sodium methoxide). libretexts.org
Hydrogenolysis-Labile Groups: Benzyl (B1604629) (Bn) ethers and benzyl esters are widely used protecting groups. They are robust to many acidic and basic conditions but can be cleanly cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a process that does not affect most other common protecting groups. wikipedia.orglibretexts.org
For example, in synthesizing an analogue from a dihydroxybenzoic acid, one could protect one hydroxyl group as a tert-butyl ether (acid-labile) and the other as a benzyl ether (hydrogenolysis-labile). The carboxylic acid could be protected as a methyl ester. This scheme allows for the selective deprotection of either hydroxyl group to enable reaction at that specific site, followed by the removal of the second protecting group under orthogonal conditions to allow for further modification. The development of such strategies is crucial for the efficient and precise synthesis of complex molecules. bham.ac.ukrsc.org
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Benzyl (Bn) ether/ester | Phenol / Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) | Acid-labile, Base-labile groups |
| tert-Butyl (tBu) ether/ester | Phenol / Carboxylic Acid | Strong Acid (e.g., TFA) | Hydrogenolysis-labile, many Base-labile groups |
| Acetyl (Ac) ester | Phenol | Base (e.g., NaOMe, NaOH) | Hydrogenolysis-labile, Acid-labile groups |
| Silyl ethers (e.g., TBDMS) | Phenol | Fluoride ion (e.g., TBAF) | Most other common groups |
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry places increasing emphasis on the development of novel, efficient, and environmentally benign methodologies. uniroma1.it These "green chemistry" principles—which include waste prevention, use of less hazardous chemicals, and energy efficiency—are highly relevant to the synthesis of this compound and its analogues. uniroma1.itnih.gov
A primary green chemistry concern in the traditional synthesis is the use of phosgene to produce phenyl chloroformate. Phosgene is an extremely toxic and hazardous gas. Research into alternatives has explored different pathways. For example, related compounds like carbamates can be synthesized using dimethyl carbonate in the presence of a catalyst, avoiding phosgene entirely. uniroma1.it Another approach could involve the use of diphenyl carbonate as a phosgene equivalent for the carbonylation of phenols, which is a safer alternative.
The development of solvent-free or "neat" reactions, often accelerated by microwave irradiation, represents another significant green advancement. nih.govnih.gov Esterification and carbonate formation reactions can potentially be adapted to these conditions, which dramatically reduces reaction times and eliminates the environmental impact of solvent use and disposal. nih.gov Similarly, ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields. nih.gov
Recent innovations in C-O bond formation also offer novel routes to the phenol precursors. For instance, methods for the conversion of benzoic acids to phenols at room temperature using simple organic reagents have been developed. organic-chemistry.org These processes avoid the harsh conditions or transition metal catalysts often required for such transformations, offering a milder and potentially greener route to substituted phenol starting materials. organic-chemistry.orgorgsyn.org
Furthermore, the choice of catalysts is central to green synthesis. The replacement of stoichiometric acid catalysts like sulfuric acid in esterification with reusable solid acid catalysts can minimize waste and simplify product purification. In the broader context of synthesizing aromatic compounds, the use of biorenewable starting materials is a key goal. For example, strategies to synthesize commodity chemicals like dimethyl terephthalate (B1205515) from biorenewable sources like methyl coumalate are being explored, which could eventually be adapted for related specialty chemicals. iastate.edu
Reaction Mechanisms and Reactivity Studies of Methyl 4 Phenoxycarbonyl Oxy Benzoate
Mechanistic Investigations of Ester Formation and Cleavage
The ester and carbonate moieties in Methyl 4-[(phenoxycarbonyl)oxy]benzoate are primary sites for chemical reactions, particularly nucleophilic acyl substitution.
The methyl benzoate (B1203000) portion of the molecule is susceptible to nucleophilic attack at the carbonyl carbon. This reaction typically proceeds through a tetrahedral intermediate. The reactivity of this site is influenced by the electron-withdrawing nature of the adjacent aromatic ring and the para-substituted phenoxycarbonyl group.
Common nucleophilic acyl substitution reactions at the benzoate ester include:
Hydrolysis: In the presence of acid or base, the methyl ester can be hydrolyzed to form 4-[(phenoxycarbonyl)oxy]benzoic acid. Basic hydrolysis (saponification) is generally irreversible due to the formation of the carboxylate salt.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group. nih.gov
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the methyl ester into the corresponding amide.
The general mechanism for these transformations involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group.
The phenoxycarbonyl group, being a carbonate ester, also undergoes nucleophilic acyl substitution. However, its reactivity differs from the benzoate ester due to the presence of the phenoxy leaving group. The phenoxide ion is a better leaving group than methoxide, making the carbonate carbonyl carbon a more reactive electrophilic site.
Nucleophilic attack on the carbonate carbonyl can lead to cleavage of the phenoxycarbonyl linkage, resulting in the formation of a phenol (B47542) and a carbamate (B1207046) (if the nucleophile is an amine) or a different carbonate. The stability of the resulting phenoxide ion contributes to the facility of this cleavage.
Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Rings
The two phenyl rings in this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the nature of their substituents.
Benzoate Ring: The methyl ester and the phenoxycarbonyloxy group are both electron-withdrawing groups, deactivating the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.commsu.edu These groups direct incoming electrophiles primarily to the meta position. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although harsher conditions may be required compared to unsubstituted benzene. msu.eduyoutube.comstudylib.net
Nucleophilic aromatic substitution is less common for benzene rings unless they are substituted with strongly electron-withdrawing groups. In the case of this compound, the presence of the ester and carbonate groups may render the rings susceptible to nucleophilic attack under specific conditions, particularly with strong nucleophiles.
Radical Reactions Involving the Phenoxycarbonyl Group
The phenoxycarbonyl group can participate in radical reactions. Phenoxy radicals can be generated from phenolic compounds through one-electron oxidation. nih.gov While this compound does not have a free hydroxyl group, under certain conditions, such as high temperatures or the presence of radical initiators, homolytic cleavage of the C-O bond in the phenoxy group could potentially occur, leading to the formation of a phenoxy radical and a benzoate-derived radical.
Phenoxy radicals are known to be involved in coupling reactions, which can lead to the formation of dimers or polymers. frontiersin.orgnih.gov The specific radical reactivity of this compound would depend on the reaction conditions and the stability of the generated radical intermediates.
Influence of Steric and Electronic Effects on Reactivity
Both steric and electronic factors play a crucial role in determining the reactivity of this compound.
| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
| Methyl Ester Group | Electron-withdrawing, deactivating the benzoate ring. | Minimal steric hindrance at the ortho positions. | Directs electrophilic attack to the meta position. |
| Phenoxycarbonyl Group | Electron-withdrawing, deactivating the benzoate ring. | Can provide some steric hindrance to adjacent positions. | Also directs electrophilic attack to the meta position on the benzoate ring. |
| Phenoxy Group Oxygen | Electron-donating (resonance), activating the phenoxy ring. | Minimal direct steric effect on the ring. | Directs electrophilic attack to the ortho and para positions of the phenoxy ring. |
| Overall Structure | The molecule possesses multiple polar functional groups. | The molecule is relatively planar. nih.gov | The distribution of electron density influences the sites of nucleophilic and electrophilic attack. |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₅H₁₂O₅.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (C) | 15 | 12.000000 | 180.000000 |
| Hydrogen (H) | 12 | 1.007825 | 12.093900 |
| Oxygen (O) | 5 | 15.994915 | 79.974575 |
| Total Exact Mass | | | 272.068475 |
An experimental HRMS analysis of this compound would be expected to yield a mass value very close to this theoretical calculation, confirming the elemental composition of the compound.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, the fragmentation would likely be initiated by the ionization of the molecule. Based on the structure, which contains two ester functional groups, several key fragmentation pathways can be predicted.
A common fragmentation pathway for carbonate esters is the loss of carbon dioxide (CO₂), which has a mass of 44.00 Da. Another likely fragmentation would involve the cleavage of the ester bonds, leading to the formation of ions corresponding to the different aromatic portions of the molecule.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
|---|---|---|
| [M - OCH₃]⁺ | C₁₄H₉O₄⁺ | 241.05 |
| [M - COOCH₃]⁺ | C₁₃H₉O₃⁺ | 213.06 |
| [C₆H₅O]⁺ | Phenoxy ion | 93.03 |
The presence of these and other fragments in an experimental mass spectrum would serve to confirm the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Characterization of Aromatic Chromophores
The structure of this compound contains two aromatic rings, which are strong chromophores. These phenyl and substituted phenyl rings are expected to exhibit characteristic π → π* electronic transitions in the UV region. The conjugation of the carbonyl groups with the aromatic rings will influence the energy of these transitions and thus the λmax values. It is anticipated that the compound would show strong absorbance in the range of 200-300 nm.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the λmax. This phenomenon is known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift, which is a shift to longer wavelengths. This is due to the stabilization of the more polar excited state by the polar solvent.
To illustrate this, one would typically measure the UV-Vis spectrum of this compound in a series of solvents with varying polarities, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (moderately polar), and methanol (B129727) (polar). However, specific experimental data for these measurements are not available.
Table 3: Expected Solvent Effects on the π → π Transitions of this compound*
| Solvent | Polarity | Expected Shift in λmax |
|---|---|---|
| Hexane | Nonpolar | Reference λmax |
| Dichloromethane | Moderately Polar | Slight bathochromic shift |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Phenoxycarbonyl Oxy Benzoate
Role as a Precursor and Monomer in Polymer Chemistry
The bifunctional nature of Methyl 4-[(phenoxycarbonyl)oxy]benzoate makes it a candidate as a monomer in step-growth polymerization. For instance, it could potentially be used in the synthesis of aromatic polyesters or polycarbonates, where the ester and carbonate linkages would form the polymer backbone.
Utility in the Development of Advanced Materials
By incorporating this compound into polymer chains, it may be possible to develop advanced materials with specific thermal, mechanical, or optical properties. The rigid aromatic rings in its structure would likely contribute to a high glass transition temperature and thermal stability in a resulting polymer.
Function as a Leaving Group in Specific Chemical Reactions
The phenoxycarbonyl group is known to function as a leaving group in certain chemical transformations. In the context of this compound, this reactivity could be exploited in reactions where the controlled release of the methyl 4-oxybenzoate moiety is desired.
Computational and Theoretical Chemical Investigations of Methyl 4 Phenoxycarbonyl Oxy Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and energetics of molecules. These methods provide insights into molecular geometry, orbital energies, and reaction mechanisms.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on Methyl 4-[(phenoxycarbonyl)oxy]benzoate would involve optimizing the molecular geometry to find its most stable conformation. From this, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other properties that could be derived include the electrostatic potential map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. However, specific DFT studies yielding these parameters for this compound have not been identified in the surveyed literature.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While more computationally intensive than DFT, they are often used as a benchmark for other methods. A high-accuracy ab initio study on this compound would yield precise values for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties. At present, no such high-accuracy ab initio studies for this specific molecule are available in the public domain.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide a detailed picture of a molecule's conformational landscape, flexibility, and interactions with its environment. For this compound, an MD simulation could reveal the rotational barriers around its flexible bonds, the preferred conformations in different solvents, and its dynamic behavior at various temperatures. This information is crucial for understanding how the molecule behaves in a realistic chemical environment. Despite the utility of this method, there are no published MD simulation studies specifically focused on this compound.
Structure-Reactivity and Structure-Property Relationship Modeling
This area of computational chemistry focuses on developing models that correlate a molecule's structure with its reactivity and physical properties.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific physical or chemical property. These models are built by calculating a set of molecular descriptors that encode structural information and then using regression analysis to find a mathematical relationship with the property of interest. For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. The development of such a model would require a dataset of related compounds with experimentally determined properties, which is not currently available for this specific chemical class in the context of a QSPR study.
Predictive Modeling of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features. While the prediction of such parameters is a standard application of computational chemistry, no studies have been published that specifically report these predicted spectroscopic parameters for this compound.
Intermolecular Interaction Analysis using Computational Methods
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Despite the availability of computational studies on structurally related methyl benzoate (B1203000) derivatives, no specific research focusing on the intermolecular interaction analysis of this compound could be identified.
Computational methods are powerful tools for elucidating the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. Techniques such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) analysis are commonly employed to characterize hydrogen bonds, π-π stacking, and van der Waals forces. These analyses provide valuable insights into the stability, polymorphism, and physicochemical properties of solid-state materials.
For instance, studies on compounds like Methyl 4-hydroxy-3-nitrobenzoate and Methyl 4-methyl-benzoate have successfully utilized these computational approaches to detail their intermolecular hydrogen bonding and π-stacking interactions. However, the unique structural features of this compound, particularly the phenoxycarbonyl group, would likely lead to a distinct and complex network of intermolecular forces that has not yet been computationally explored.
The absence of such studies means that there is currently no available data, including data tables of interaction energies, geometric parameters of non-covalent bonds, or visualization of interaction regions for this compound. Future computational research on this specific compound would be necessary to provide a detailed understanding of its intermolecular interactions and to populate the kind of detailed research findings and data tables that are central to a thorough computational analysis.
Derivatives and Analogues: Synthesis and Structure Property Relationships
Systematic Modification of the Benzoate (B1203000) Moiety for Tuned Properties
The benzoate portion of Methyl 4-[(phenoxycarbonyl)oxy]benzoate offers a versatile platform for structural modifications aimed at influencing the compound's liquid crystalline behavior. Alterations to this part of the molecule can significantly impact factors such as melting point, clearing point, and the type of mesophase exhibited.
Integration into Oligomeric and Polymeric Structures
The incorporation of the this compound mesogen into larger molecular architectures, such as oligomers and polymers, is a key strategy for creating materials with enhanced mechanical properties and processability while retaining the desirable anisotropic characteristics of the liquid crystalline state.
Side-Chain Liquid Crystalline Polymers Incorporating this compound Mesogens
Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where mesogenic units, such as this compound, are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. mdpi.comnih.gov This molecular design decouples the motion of the rigid mesogens from the more random motion of the polymer backbone, allowing the mesogenic units to self-assemble into liquid crystalline phases. nih.gov
The synthesis of such polymers typically involves the polymerization of a monomer that contains the this compound mesogen linked to a polymerizable group (e.g., an acrylate (B77674) or methacrylate). The properties of the resulting SCLCP, including its glass transition temperature, clearing temperature, and mesophase type, are influenced by several factors:
The nature of the polymer backbone: More flexible backbones, such as polysiloxanes, can lead to lower glass transition temperatures and a greater decoupling of the mesogens. mdpi.com
The length of the flexible spacer: The spacer length is critical in allowing the mesogens the necessary freedom to self-organize.
The structure of the mesogen itself: Modifications to the this compound core, as discussed in the previous sections, will directly impact the properties of the resulting polymer.
Research on SCLCPs containing phenyl benzoate mesogens has shown that these materials can exhibit a wide range of mesophases, including nematic and smectic phases. mdpi.comacs.org For example, polyacetylenes with phenyl benzoate side chains have been shown to form smectic and nematic phases, with the specific phase behavior dependent on the terminal substituent on the mesogen. acs.org
Synthesis and Characterization of Dimer and Trimer Architectures
Liquid crystal dimers and trimers are composed of two or three mesogenic units, respectively, linked by a flexible spacer. These oligomeric structures represent an intermediate state between low molecular weight liquid crystals and SCLCPs. The study of these systems provides valuable insights into the fundamental principles of self-assembly and the structure-property relationships that govern mesophase formation.
While specific studies on dimers and trimers of this compound are not prevalent in the literature, research on analogous non-symmetric dimers containing different mesogenic units linked by flexible spacers has revealed a rich polymorphism, including nematic and various smectic phases. researchgate.net
Impact of Structural Variations on Mesomorphic Behavior and Self-Assembly
The collective findings from the systematic modification of the core mesogen and its integration into larger structures underscore the profound impact of molecular architecture on the resulting mesomorphic behavior and self-assembly.
Key structural features that dictate the liquid crystalline properties of derivatives and analogues of this compound include:
Molecular Shape and Aspect Ratio: Modifications that alter the length-to-breadth ratio of the molecule, such as the addition of terminal alkyl chains or the linking of multiple mesogenic units, directly influence the stability and type of mesophase. More elongated, rod-like molecules tend to favor nematic and smectic phases.
Intermolecular Interactions: The strength and nature of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and π-π stacking, are critical for the formation and stability of liquid crystalline phases. The introduction of polar substituents or the extension of alkyl chains can significantly modify these interactions.
Molecular Flexibility: The incorporation of flexible spacers in polymers and oligomers is essential for allowing the rigid mesogenic units to self-organize. The flexibility of the polymer backbone also plays a crucial role in the thermal properties of the material. mdpi.com
Self-Assembly: The tendency of these molecules to spontaneously organize into ordered structures is the hallmark of their liquid crystalline nature. The specific architecture of the molecule directs the self-assembly process, leading to the formation of layered (smectic) or orientationally ordered (nematic) phases. The principles of self-assembly are evident in the formation of dimers through hydrogen bonding in p-alkoxybenzoic acids, which then further organize into liquid crystal phases. researchgate.net
The delicate balance of these structural factors is highlighted by the observation that minor changes, such as the difference of a single methylene (B1212753) unit in an alkyl chain, can lead to the appearance or disappearance of a mesophase. nih.gov This sensitivity makes the targeted synthesis of this compound derivatives a powerful strategy for the rational design of new liquid crystalline materials with precisely controlled properties.
Advanced Applications in Materials Science
Functional Polymers and Copolymers with Tailored Optical and Mechanical Properties
Methyl 4-[(phenoxycarbonyl)oxy]benzoate can serve as a precursor for the synthesis of functional polymers and copolymers, particularly side-chain liquid crystal polymers (SCLCPs). In SCLCPs, mesogenic units, which are responsible for the liquid crystalline behavior, are attached as side chains to a flexible polymer backbone. This architecture combines the unique optical properties of liquid crystals with the processability and mechanical properties of polymers.
To be incorporated into a polymer, this compound would first need to be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. This can be achieved by reacting a derivative, such as 4-hydroxyphenyl 4-[(phenoxycarbonyl)oxy]benzoate, with acryloyl chloride or a similar reagent. The resulting monomer can then be polymerized, typically via free-radical polymerization, to yield a SCLCP. openaccessjournals.commdpi.com
The thermal and optical properties of these polymers are influenced by the structure of the mesogenic side chain, the length of the flexible spacer connecting the mesogen to the polymer backbone, and the molecular weight of the polymer. dtic.mil SCLCPs containing phenyl benzoate (B1203000) moieties have been shown to exhibit smectic and nematic phases. researchgate.netmdpi.com These polymers are of interest for applications such as optical data storage, non-linear optics, and smart materials. For example, polyacrylates with bridged stilbene (B7821643) mesogens have been synthesized and shown to exhibit a nematic phase near room temperature and maintain their liquid crystallinity for extended periods. mdpi.comnih.gov
Exploration in Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is in stark contrast to conventional fluorophores, which often suffer from aggregation-caused quenching (ACQ). The mechanism of AIE is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
Molecules based on tetraphenylethylene (B103901) (TPE) are a prominent class of AIE luminogens (AIEgens). uqu.edu.sanih.gov The phenyl rings of TPE are highly mobile in solution, leading to efficient non-radiative decay. Upon aggregation, the steric hindrance between adjacent molecules restricts these rotations, leading to a significant increase in fluorescence quantum yield. uqu.edu.sa
While this compound itself is not an AIEgen, its rigid benzoate core can be incorporated into the structure of AIE-active molecules. For example, TPE derivatives can be functionalized with benzoate groups to tune their electronic and packing properties, thereby influencing their AIE characteristics. The introduction of benzoate moieties can affect the intermolecular interactions and the degree of RIM in the aggregated state, potentially leading to enhanced emission and altered emission wavelengths. Polyacrylates with bridged stilbene mesogens have been shown to inherit AIE properties from the mesogen, with high quantum yields in the solid state. nih.gov
Role as Key Intermediates in the Synthesis of Specialty Chemicals
This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and other fine chemicals. Its utility stems from the reactivity of its ester and carbonate functional groups.
The compound is synthesized from readily available starting materials, namely methyl 4-hydroxybenzoate (B8730719) and phenyl chloroformate. google.com Methyl 4-hydroxybenzoate itself is a widely used preservative and a versatile starting material in organic synthesis. cabidigitallibrary.orgatamanchemicals.com For instance, it is a precursor in the synthesis of para-hydroxybenzoic acid through hydrolysis. ijrdt.org
The esters of 4-(aminomethyl)benzoic acid, which can be synthesized from related benzoate precursors, are important intermediates in the production of active pharmaceutical ingredients. google.com Furthermore, methyl benzoate derivatives are key intermediates in the synthesis of drugs such as the anticancer agent gefitinib. The synthesis of such complex molecules often involves multiple steps where the benzoate moiety is modified or used to direct subsequent reactions. The presence of the phenoxycarbonyl group in this compound offers an additional site for chemical modification, allowing for the construction of more complex molecular architectures.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques
Chromatographic methods are fundamental in separating the components of a mixture, allowing for the identification, quantification, and purification of individual substances. For Methyl 4-[(phenoxycarbonyl)oxy]benzoate, various chromatographic techniques are employed to assess its purity, determine its molecular characteristics, and understand its physical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and quantifying its presence in a sample. This method separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
For aromatic esters like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. researchgate.netsielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
Purity Assessment: HPLC can effectively separate this compound from potential impurities, such as starting materials (e.g., methyl 4-hydroxybenzoate (B8730719), phenyl chloroformate), byproducts, or degradation products. The purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Analysis: To determine the exact concentration of the compound, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the detector response (peak area) against concentration. The concentration of an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. researchgate.net UV detection is typically used, as the aromatic rings in the molecule absorb strongly in the UV region, often monitored around 254 nm. researchgate.net
Below is an interactive table detailing typical HPLC parameters that could be applied for the analysis of this compound, based on methods for structurally similar compounds. researchgate.netnih.gov
| Parameter | Value |
| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | > 5 minutes |
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer to create polymers, such as polyesters or polycarbonates, Gel Permeation Chromatography (GPC) is a critical tool for characterizing the resulting macromolecules. lcms.cz GPC is a subset of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution, using an organic solvent as the mobile phase. researchgate.net
The process involves dissolving the polymer sample in a suitable solvent (e.g., tetrahydrofuran) and passing it through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees, taking a longer path and eluting later. This separation by size allows for the determination of the polymer's molecular weight distribution and other key structural characteristics.
Inverse Gas Chromatography (IGC) for Thermodynamic Properties
Inverse Gas Chromatography (IGC) is a powerful technique used to characterize the surface and bulk thermodynamic properties of solid materials. In contrast to conventional gas chromatography, the material to be studied, in this case, solid this compound, is packed into the column as the stationary phase. tandfonline.comresearchgate.net
A series of well-characterized volatile probe molecules (e.g., alkanes, polar solvents) are then injected into the carrier gas stream and their retention times are measured as they pass through the column. dntb.gov.ua By analyzing these retention times at different temperatures, a range of important thermodynamic parameters can be calculated. yildiz.edu.tr These include:
The dispersive component of the surface free energy. researchgate.net
Specific free energy, enthalpy, and entropy of adsorption for polar probes. researchgate.net
Acid-base properties of the surface.
Glass transition temperatures for polymeric materials.
This information is vital for understanding the interfacial interactions of this compound with other substances, which is important in formulation science and materials engineering.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC) is the broader classification for techniques like GPC and is the premier method for determining the molecular weight distribution (MWD) of polymers derived from monomers like this compound. wikipedia.org The principle of separation is based on the size of the polymer coils in solution. paint.org
The analysis provides crucial data on the average molecular weights and the breadth of the distribution (polydispersity). Key parameters obtained from an SEC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Weight-average molecular weight (Mw): An average that accounts for the contribution of larger chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains are of the same length.
The following interactive table illustrates a hypothetical molecular weight distribution for a polymer synthesized from this compound.
| Parameter | Description | Illustrative Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 15,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 22,500 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for characterizing the thermal stability, phase transitions, and thermodynamic properties of this compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Changes
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. azom.com It provides quantitative information on thermal events such as melting, crystallization, and glass transitions. mdpi.com
When a sample of this compound is heated in a DSC instrument, the resulting thermogram will show an endothermic peak corresponding to its melting point. The position of the peak on the temperature axis gives the melting temperature (Tm), while the area under the peak is directly proportional to the enthalpy of fusion (ΔHf) — the energy required to melt the solid. inig.pl This is a critical parameter for purity determination, as impurities typically broaden the melting peak and lower the melting point.
Furthermore, DSC is highly sensitive to polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct melting points and enthalpies of fusion, which can be readily identified by DSC. acs.org For instance, the related compound methyl 4-hydroxybenzoate is known to have at least four polymorphic forms with melting points ranging from 107 °C to 126 °C. acs.org
An illustrative data table for a hypothetical DSC analysis of this compound is provided below.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) |
| Melting | 85.5 | 88.0 | 120.5 (Endothermic) |
This data indicates a sharp melting transition, characteristic of a pure crystalline substance. Any additional peaks or shifts in these values could indicate the presence of impurities or different polymorphic forms.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on decomposition temperatures, residual mass, and the kinetics of degradation, which are vital parameters for determining the processing and storage conditions of a compound.
In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance located inside a furnace. The temperature is then increased at a constant rate, and the corresponding weight loss is recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.
Despite a thorough search of scientific literature, no specific TGA data for this compound could be located. To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table represents typical TGA results for an organic ester of similar molecular weight and complexity.
Hypothetical TGA Data for a Comparable Organic Ester
| Parameter | Value | Unit |
|---|---|---|
| Onset of Decomposition (Tonset) | 250 | °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 285 | °C |
| Weight Loss at 300°C | 5 | % |
This is a hypothetical representation and does not reflect actual experimental data for this compound.
Microscopic Techniques for Mesophase and Morphology Characterization
Microscopic techniques are indispensable for visualizing the structural and morphological features of materials from the micrometer to the nanometer scale. For compounds that may exhibit liquid crystalline properties, such as esters with aromatic cores, these methods are crucial for identifying and characterizing different mesophases and observing their microstructures.
Polarized Light Microscopy (PLM) is a powerful, non-destructive technique used to identify and characterize anisotropic materials, such as liquid crystals. By using polarized light, PLM can reveal the unique optical textures that are characteristic of different liquid crystalline phases (e.g., nematic, smectic, cholesteric). The observed textures arise from the specific alignment of the molecules within the mesophase and are a fingerprint for their identification.
The analysis involves placing a thin film of the sample between two crossed polarizers on a temperature-controlled stage. As the sample is heated and cooled, changes in the observed textures indicate phase transitions. The type of texture, such as schlieren, marbled, or focal-conic, allows for the identification of the specific liquid crystal phase.
Currently, there is no published research available that describes the use of Polarized Light Microscopy for the analysis of this compound. Therefore, no specific mesophase textures or transition temperatures can be reported for this compound.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques that provide detailed information about the surface topography and internal structure of materials, respectively.
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the surface of a sample, generating various signals that reveal information about the surface's topography and composition. For a crystalline solid like this compound, SEM can be used to study crystal habit, particle size distribution, and surface morphology.
Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultra-thin slice of the sample. The interactions of the electrons with the sample are used to form an image, providing detailed information about the internal structure, such as grain boundaries, defects, and the arrangement of molecules in different phases.
A comprehensive review of existing scientific literature did not yield any studies that have utilized SEM or TEM for the microstructural analysis of this compound. Consequently, no micrographs or specific morphological data for this compound can be provided.
Q & A
Q. How is the molecular structure of Methyl 4-[(phenoxycarbonyl)oxy]benzoate validated experimentally?
- Methodological Answer: Structural validation typically involves X-ray crystallography for unambiguous confirmation of bond lengths, angles, and spatial arrangement. Software suites like SHELXL are used for refinement, while NMR (¹H/¹³C) and IR spectroscopy verify functional groups (e.g., ester, carbonate linkages). Computational tools (DFT) may predict spectral data for cross-validation .
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Key parameters include:
- Reagent stoichiometry : Excess phenoxycarbonyl chloride to drive esterification.
- Solvent selection : Anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis.
- Catalysts : DMAP or pyridine to activate the carbonyl group.
- Purification : Column chromatography (silica gel) or recrystallization for high-purity yields .
Q. How do researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Stability studies involve:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- HPLC monitoring of degradation products in accelerated aging tests (e.g., 40°C/75% RH).
- Compatibility testing with common lab materials (e.g., glass, plastics) to avoid leaching .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?
- Methodological Answer: Discrepancies are addressed using:
Q. What strategies are employed to investigate the compound’s potential biological activity?
- Methodological Answer: Mechanistic studies include:
Q. How are reaction intermediates characterized during multi-step synthesis?
- Methodological Answer: Intermediate tracking involves:
- Real-time monitoring : TLC or inline IR spectroscopy.
- High-resolution mass spectrometry (HRMS) : Confirming molecular formulas of transient species.
- Isolation : Flash chromatography for unstable intermediates, followed by NMR structural elucidation .
Q. What computational methods predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer: Computational approaches include:
- DFT calculations : Modeling transition states (e.g., Gaussian09) to predict regioselectivity.
- Molecular dynamics : Simulating solvent effects on reaction kinetics.
- Retrosynthetic analysis : Tools like Chematica to design feasible synthetic routes .
Data Analysis & Contradictions
Q. How are conflicting spectral data (e.g., NMR vs. IR) reconciled?
- Methodological Answer: Discrepancies are resolved by:
- Variable-temperature NMR : Identifying dynamic effects (e.g., rotamers).
- 2D NMR techniques (COSY, HSQC): Resolving overlapping signals.
- Complementary methods : X-ray crystallography for definitive structural assignments .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer: Reproducibility is assessed via:
- Design of Experiments (DoE) : Factorial designs to isolate critical variables.
- Control charts : Tracking yield variability across batches.
- ANOVA : Identifying significant factors (e.g., temperature, catalyst loading) .
Q. How do researchers address discrepancies between theoretical and experimental partition coefficients (logP)?
- Methodological Answer:
Strategies include: - Shake-flask method : Experimental logP determination in octanol/water systems.
- QSAR models : Adjusting computational parameters (e.g., atomic charges) to align with empirical data.
- LC-MS logP estimation : Using retention times in reverse-phase HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
